(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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Overview
Description
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a bromophenyl group and a dimethoxyphenyl group connected by a propenenitrile linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3,4-dimethoxybenzaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine, and a solvent like ethanol or methanol. This reaction forms the (Z)-configured enone intermediate.
Cyanation: The enone intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. specific applications of this compound would require further research.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced organic electronics, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- (Z)-3-(2-fluorophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- (Z)-3-(2-iodophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-7-12(10-17(16)21-2)14(11-19)9-13-5-3-4-6-15(13)18/h3-10H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJMWNKBALSD-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2Br)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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